Cadmium acetylacetonate

Übersicht

Beschreibung

Synthesis Analysis

Cadmium acetylacetonate can be synthesized through electrochemical methods, involving the electrochemical oxidation of cadmium in the presence of acetylacetonate ligands. These processes lead to the formation of complexes that have been used as precursors for the deposition of cadmium sulfide thin films or nanoparticles by methods such as aerosol-assisted chemical vapor deposition (AACVD) or thermolysis in oleylamine (Ramasamy et al., 2009).

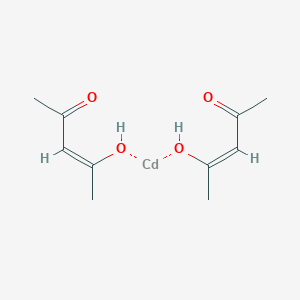

Molecular Structure Analysis

The molecular structure of this compound complexes has been characterized by X-ray crystallography, revealing their coordination geometry and bonding arrangements. For instance, studies have shown the formation of dimeric molecules and the coordination of cadmium ions in octahedral geometries with acetylacetonate and other ligands (Wojnowski et al., 1992).

Chemical Reactions and Properties

This compound participates in metal exchange reactions with other metal ions, illustrating its reactivity and potential applications in material synthesis. These reactions have been monitored using techniques like ion-selective electrodes, highlighting the complex's reactivity with ions like Cu(II) and Zn(II) (Fujiyoshi & Katayama, 1995).

Wissenschaftliche Forschungsanwendungen

Iron Determination in Cadmium and Cadmium Telluride : Acetylacetone is used for the separation of iron from cadmium in the determination process. The iron is determined spectrophotometrically with bathophenanthroline (Wilkins & Smith, 1966).

Monitoring Metal Exchange Reactions : Metal exchange reactions of acetylacetonate complexes with Cd(II), Cu(II), and Zn(II) ions were investigated using cadmium and copper ion selective electrodes. This study helps in understanding the behavior of these metal ions in various chemical environments (Fujiyoshi & Katayama, 1995).

Cadmium Toxicity Studies : Various studies focus on the toxicity of cadmium and its impact on human health. These include its role in causing organ damage, its interaction with cellular processes, and its classification as a human carcinogen (Godt et al., 2006), (Wang et al., 2008).

Secondary Standards for Metals : Acetylacetonates, including cadmium acetylacetonate, are proposed as secondary standards for the metals they contain. This is due to their high purity levels, which make them suitable for use in standardization and calibration processes (Chalmers & Umar, 1968).

Enhanced Electrokinetic Remediation for Cadmium Removal : The combination of electrokinetic remediation and soil washing technology using acetic and hydrochloric acids, as well as ethylenediaminetetraacetic acid (EDTA), has been evaluated to enhance the removal of cadmium from contaminated soil (Giannis & Gidarakos, 2005).

Light Absorption in Cadmium Oxide Thin Films : The use of this compound in the development of Cadmium Oxide thin films has been studied, showing an enhanced light absorption in certain spectrum ranges. This could have implications in photovoltaic cell technology and other optical applications (Adekoya et al., 2012).

Synthesis of CdS Nanoparticles for Electrical Bistability : this compound has been used in the synthesis of CdS semiconductor nanoparticles. These nanoparticles have been incorporated into devices exhibiting electrical bistability, which is significant for memory storage and electronic applications (Tang et al., 2010).

Dual-Responsive Luminescent Sensor : A cadmium(II)-metal organic framework (MOF) has been developed for sensing acetylacetone and Cr2O72− in aqueous solutions, demonstrating high sensitivity and selectivity. This could be pivotal in environmental monitoring and detection technologies (Yang et al., 2020).

Wirkmechanismus

Target of Action

Cadmium acetylacetonate is a coordination complex derived from the acetylacetonate anion and cadmium ions . The primary targets of this compound are the biochemical pathways where it acts as a catalyst . It is also used as a precursor for nanoparticle research and polymer science .

Mode of Action

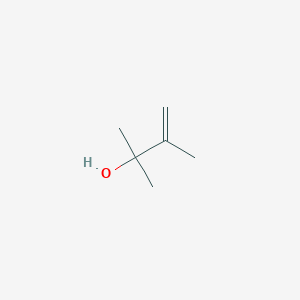

The ligand acetylacetonate, often abbreviated as “acac”, binds to the cadmium to form a six-membered chelate ring . This complex is used in a plethora of catalyzed reactions . The mode of action involves the interaction of the this compound complex with its targets, leading to various changes in the biochemical pathways .

Biochemical Pathways

this compound affects several biochemical pathways. It has been reported to activate different signaling pathways such as Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB), and Tumor Protein 53 (p53) pathways . Its interference with these pathways contributes to pathological conditions and carcinogenesis .

Pharmacokinetics

It is known that cadmium has a long half-life and bio-accumulates in the kidneys . The bioavailability of this compound would be influenced by these properties.

Result of Action

The molecular and cellular effects of this compound’s action are primarily due to its role as a catalyst in various reactions . It also contributes to the development of catalysts that impart selectivities, reactivity, and atom economy needed for cost-effective approaches to a variety of critical chemical transformations .

Action Environment

Safety and Hazards

Cadmium acetylacetonate is harmful if swallowed, in contact with skin, or if inhaled . It is suspected of causing cancer and damaging fertility or the unborn child . It may cause damage to organs (Kidney, Bone) through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects .

Zukünftige Richtungen

The global Cadmium Acetylacetonate market size was valued at USD XX.X Million in 2023 and is expected to reach USD XX.X Million by 2031, growing at an XX.X% CAGR from 2024 to 2031 . The increasing demand for this compound in industries such as healthcare, automotive, and consumer electronics is driving this growth . Technological advancements, including the development of more efficient and cost-effective this compound, are also contributing to this growth .

Eigenschaften

IUPAC Name |

cadmium;(Z)-4-hydroxypent-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H8O2.Cd/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/b2*4-3-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFWWQOLXBCJYKI-FDGPNNRMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Cd] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.[Cd] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16CdO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14689-45-3 | |

| Record name | Bis(pentane-2,4-dionato-O,O')cadmium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.195 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.